1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Descripción
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-6-10-27-3)23(2)18(26)24(16(14)25)11-12-7-4-5-8-13(12)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULSIFJUYCNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step condensation and substitution reactions. Key steps include:
- Step 1: Formation of the purine core via cyclization of chlorinated intermediates under acidic conditions (e.g., HCl) .
- Step 2: Introduction of the 3-methoxypropylamino group via nucleophilic substitution, using sodium carbonate as a base to deprotonate the amine and enhance reactivity .
- Step 3: Final purification via column chromatography or recrystallization in ethanol/dichloromethane.
Critical Factors for Yield Optimization:
Q. Which analytical techniques are prioritized for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm) .
- 2D-COSY resolves overlapping signals in the purine core.
- Mass Spectrometry (MS):
Q. Table 1: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 364.11708 | 183.3 |
| [M+Na]+ | 386.09902 | 197.9 |
| [M-H]- | 362.10252 | 184.1 |
Advanced Research Questions
Q. How can discrepancies between predicted and experimental CCS values be resolved?
Answer: Discrepancies often arise from:
- Adduct Formation: Sodium or potassium adducts increase CCS due to larger ionic radii (e.g., [M+Na]+ CCS = 197.9 vs. [M+H]+ = 183.3 Ų) .
- Conformational Flexibility: Gas-phase folding varies with charge state. Use ion mobility spectrometry (IMS) paired with molecular dynamics simulations to model flexible regions.
- Instrument Calibration: Validate CCS measurements against standards (e.g., tetraalkylammonium salts) .
Q. What strategies identify the compound’s interaction with nucleotide-binding enzymes?
Answer:
- Competitive Binding Assays:
- Use fluorescent ATP analogs (e.g., mant-ATP) to monitor displacement in real-time. A >50% signal reduction suggests strong binding .
- Mutagenesis Studies:
- Modify key residues (e.g., Lys-72 in kinase domains) to assess binding pocket specificity.
- Surface Plasmon Resonance (SPR):
- Measure kinetic parameters (kon/off) for interactions with purified enzymes. A Kd < 1 µM indicates high affinity .
Q. How should contradictory biological activity data across studies be addressed?
Answer: Methodological Validation Steps:
Purity Verification: Ensure >95% purity via HPLC (retention time ±0.1 min) and NMR (no extraneous peaks) .
Dose-Response Curves: Test activity across 3–5 log units to confirm EC50 consistency.
Orthogonal Assays:
- Compare enzymatic inhibition (e.g., IC50) with cellular viability assays (e.g., MTT). Discrepancies may indicate off-target effects .
Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C8-position in purine core) prone to nucleophilic attack .
- Molecular Docking: Simulate binding to cysteine residues in enzymes (e.g., glutathione S-transferase) to predict covalent adduct formation .
Q. How do structural analogs inform SAR studies for this compound?
Answer: Key Analog Comparisons (Table 2):
SAR Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
